molecular formula C11H7ClN2O2S B11718646 5-(4-Chloro-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione CAS No. 27430-13-3

5-(4-Chloro-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione

Cat. No.: B11718646
CAS No.: 27430-13-3
M. Wt: 266.70 g/mol
InChI Key: ZKRCZPXGHCOOLG-UHFFFAOYSA-N
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Description

5-(4-Chloro-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione is a heterocyclic compound that belongs to the class of thioxo-dihydro-pyrimidine derivatives This compound is characterized by the presence of a 4-chloro-benzylidene group attached to a thioxo-dihydro-pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione typically involves the condensation of 4-chloro-benzaldehyde with thiobarbituric acid under basic conditions. The reaction is usually carried out in an aqueous medium at room temperature, leading to the formation of the desired product through a Knoevenagel condensation reaction .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Chloro-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chloro-benzylidene)-3-(4-ethoxy-phenyl)-2-thioxo-thiazolidin-4-one
  • 5-(4-Chloro-benzylidene)-3-(2,6-dichloro-benzyl)-thiazolidine-2,4-dione
  • 5-(5-Bromo-1H-indol-3-ylmethylene)-3-(4-chlorobenzyl)-thiazolidine-2,4-dione

Uniqueness

5-(4-Chloro-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione is unique due to its specific structural features, such as the presence of both a thioxo group and a 4-chloro-benzylidene moiety. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

CAS No.

27430-13-3

Molecular Formula

C11H7ClN2O2S

Molecular Weight

266.70 g/mol

IUPAC Name

5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C11H7ClN2O2S/c12-7-3-1-6(2-4-7)5-8-9(15)13-11(17)14-10(8)16/h1-5H,(H2,13,14,15,16,17)

InChI Key

ZKRCZPXGHCOOLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)NC2=O)Cl

Origin of Product

United States

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